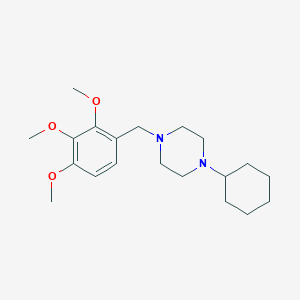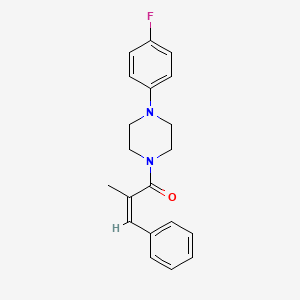![molecular formula C15H13FN2O2S B5753010 N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5753010.png)
N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival.
Wissenschaftliche Forschungsanwendungen
N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing NF-κB activity. In inflammation research, N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating inflammation. In neurodegenerative disorder research, N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 has been shown to protect neurons from oxidative stress and inflammation, suggesting its potential use in the treatment of neurodegenerative diseases.
Wirkmechanismus
N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 exerts its biological effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in immune responses, inflammation, and cell survival. NF-κB is activated by various stimuli, including pro-inflammatory cytokines, pathogens, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, promoting the expression of target genes. N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This results in the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent gene expression.
Biochemical and physiological effects:
N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. In immune cells, N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating inflammation. In neurons, N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 has been shown to protect against oxidative stress and inflammation, promoting neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 has several advantages for use in laboratory experiments. It is a potent and specific inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various biological processes. N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 is also readily available and relatively inexpensive, making it accessible to researchers. However, N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 has some limitations, including its potential cytotoxicity and off-target effects. Researchers should carefully consider the appropriate concentration and duration of N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 treatment to minimize any potential adverse effects.
Zukünftige Richtungen
N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases. Future research directions include investigating the efficacy and safety of N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 in clinical trials, identifying potential combination therapies with N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082, and developing novel derivatives of N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 and its potential off-target effects.
Synthesemethoden
N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 can be synthesized by the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction with 2-fluoroaniline. The resulting compound is then treated with carbon disulfide and sodium hydroxide to yield N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082. The synthesis of N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide 11-7082 is a relatively simple and cost-effective process, making it readily available for research purposes.
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)carbamothioyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c1-20-13-9-5-2-6-10(13)14(19)18-15(21)17-12-8-4-3-7-11(12)16/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMUSAXRHHOIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl 5-{[(2-pyridinylamino)carbonothioyl]amino}isophthalate](/img/structure/B5752932.png)

![N-[2-(dimethylamino)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5752957.png)

![2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5752972.png)
![2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5752976.png)
![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5752981.png)
![2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5752983.png)
![N-(3-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5752990.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5752991.png)


![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-4-methylpiperazine](/img/structure/B5753030.png)